molecular formula C17H21N5O2S B12572578 Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12572578
M. Wt: 359.4 g/mol
InChI Key: MKXIDYWLWPXBSG-UHFFFAOYSA-N
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Description

Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- is a triazinoindole derivative characterized by a sulfur-linked acetamide side chain and a 3-ethoxypropyl substituent. This compound belongs to a broader class of molecules designed for diverse pharmacological applications, including protein interaction modulation and enzyme inhibition. The triazinoindole core provides a rigid aromatic scaffold, while the ethoxypropyl group enhances solubility and bioavailability compared to simpler alkyl chains. Its synthesis typically involves coupling 2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetic acid with substituted amines under standard amidation conditions, followed by chromatographic purification .

Biological Activity

Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the structure, synthesis, and biological activity of this compound, supported by relevant research findings and data tables.

Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H21N5O2S
  • Molecular Weight : 359.45 g/mol
  • CAS Number : 603946-15-2

The structure features an acetamide group linked to a 3-ethoxypropyl chain and a thioether connection to a triazinoindole moiety. The presence of the triazine ring is significant as it may contribute to the compound's reactivity and biological interactions.

Synthesis

The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic synthesis techniques. These may include:

  • Formation of the triazinoindole core.
  • Introduction of the thioether linkage.
  • Attachment of the acetamide and ethoxypropyl groups.

While specific synthetic pathways are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry methods.

Antimicrobial Activity

Research indicates that compounds with structural similarities to Acetamide derivatives often exhibit antimicrobial properties. For instance:

  • Acetamide Derivative A : Exhibits significant antimicrobial activity due to its simple alkyl chain structure.

Anticancer Potential

The triazine ring in Acetamide is associated with anticancer activity. Studies on related compounds suggest that they may interact with specific cellular targets involved in cancer progression:

  • Triazine Compound B : Demonstrated anticancer activity by inhibiting key enzymes responsible for tumor growth.

Neuropharmacological Effects

Compounds similar to Acetamide have been studied for their effects on neurotransmitter systems:

  • Indole Derivative C : Known for its antidepressant effects through serotonin receptor affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Acetamide:

Study Compound Biological Activity Findings
Study 1Acetamide AAntimicrobialEffective against Gram-positive bacteria.
Study 2Triazine BAnticancerInhibits cell proliferation in cancer cell lines.
Study 3Indole CAntidepressantModulates serotonin levels in animal models.

The mechanisms through which Acetamide and its derivatives exert their biological effects may involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural analogues differ primarily in the substituents on the acetamide nitrogen and the triazinoindole core. Key examples include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 3-ethoxypropyl C₁₉H₂₅N₅O₂S 387.5 g/mol Enhanced solubility
N-(4-Bromophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]acetamide (Compound 26) 4-bromophenyl C₁₈H₁₅BrN₅OS 437.3 g/mol Halogenated; potential bioactivity
N-(4-Fluorophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]acetamide (Compound 15) 4-fluorophenyl C₁₈H₁₄FN₅OS 367.4 g/mol Electron-withdrawing substituent
N-(Cyclohexylmethyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]acetamide cyclohexylmethyl C₁₉H₂₃N₅OS 369.5 g/mol Increased lipophilicity
2-[(5-Allyl-5H-triazino[5,6-b]indol-3-yl)thio]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide allyl (core) + benzothiazolyl (R) C₂₅H₂₁N₅OS₂ 479.6 g/mol Extended π-system; kinase inhibition potential

Key Observations :

  • Compound 26 (Br) showed 95% purity and may have improved metabolic stability compared to the target compound’s ethoxypropyl group .
  • Aromatic vs.
  • Core Modifications: Allyl or benzyl substituents on the triazinoindole core (e.g., ) introduce steric bulk, which may hinder enzyme binding but improve selectivity .

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-3-24-10-6-9-18-14(23)11-25-17-19-16-15(20-21-17)12-7-4-5-8-13(12)22(16)2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,18,23)

InChI Key

MKXIDYWLWPXBSG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

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